P2X3 Antagonist Potency: The Target Compound vs. Patent Family Representatives in the Same Assay
The target compound demonstrates an IC₅₀ of 48 nM against human P2X3 in C6BU-1 cells (pH 7.5, 2°C, antagonist mode) [1]. Within the same patent family (US9150546/US9688643/US9718790), structurally related comparator I-266 exhibits an IC₅₀ of 861 nM in the identical assay system [2], representing a 17.9-fold loss in potency. Conversely, the most potent patent exemplar I-2119 achieves an IC₅₀ of 1 nM [3], illustrating the steep SAR gradient. This intermediate potency positions the target compound as a balanced probe for mechanistic studies, where extreme potency may obscure pharmacological windows.
| Evidence Dimension | P2X3 antagonism (antagonist mode) |
|---|---|
| Target Compound Data | IC₅₀ = 48 nM (BDBM183148) |
| Comparator Or Baseline | I-266: IC₅₀ = 861 nM; I-2119: IC₅₀ = 1 nM |
| Quantified Difference | 17.9-fold more potent than I-266; 48-fold less potent than I-2119 |
| Conditions | Stably expressing C6BU-1 cell line transfected with human P2X3 (GenBank Y07683); pH 7.5, 2°C |
Why This Matters
The 48 nM IC₅₀ allows researchers to discriminate between on-target P2X3 engagement and off-target effects at higher concentrations, facilitating more interpretable in vitro pharmacology compared to sub-nanomolar analogs.
- [1] BindingDB. BDBM183148 (US9150546, I-301). IC₅₀ = 48 nM, human P2X3, C6BU-1 cells. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=183148 (accessed 28 April 2026). View Source
- [2] BindingDB. BDBM183116 (US9150546, I-266). IC₅₀ = 861 nM, human P2X3, C6BU-1 cells. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=183116 (accessed 28 April 2026). View Source
- [3] BindingDB. BDBM266086 (US9718790, I-2119). IC₅₀ = 1 nM, human P2X3, C6BU-1 cells. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=266086 (accessed 28 April 2026). View Source
